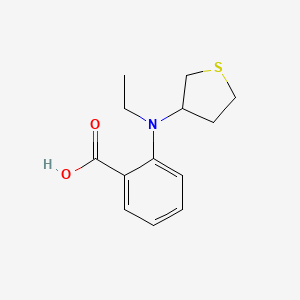
2-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid
描述
2-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid is a useful research compound. Its molecular formula is C13H17NO2S and its molecular weight is 251.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid is a compound of interest due to its potential biological activities, including antibacterial, antifungal, and anticonvulsant properties. This article reviews its biological activity based on diverse research findings and case studies.
- Molecular Formula : C13H17N3O2S
- Molecular Weight : 265.36 g/mol
- IUPAC Name : this compound
The compound's biological activity can be attributed to its interaction with various biochemical pathways. Some derivatives of tetrahydrothiophenes have been characterized as:
- Antitumor agents : They inhibit cancer cell proliferation.
- Antibacterial agents : They show activity against both Gram-positive and Gram-negative bacteria.
- Anticonvulsant agents : Demonstrated efficacy in models of seizures.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives have shown significant inhibition against:
- Staphylococcus aureus (MIC values ranging from 20–40 µM)
- Escherichia coli (MIC values around 40–70 µM)
These values indicate that while the compound exhibits promising activity, it is less potent than established antibiotics like ceftriaxone, which has MIC values of 0.1 µM against E. coli and 4 µM against S. aureus .
Anticonvulsant Activity
In the pentylenetetrazole model, certain derivatives have demonstrated significant anticonvulsant effects, suggesting a potential role in treating epilepsy or seizure disorders. The exact mechanism remains under investigation but may involve modulation of neurotransmitter systems.
Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of tetrahydrothiophenes revealed that compounds similar to this compound exhibited noteworthy antibacterial activity. The study utilized the agar disc-diffusion method to assess effectiveness against multiple bacterial strains, confirming significant inhibition in several cases .
Study 2: Anticonvulsant Properties
Research focused on the anticonvulsant properties indicated that certain structural modifications in the tetrahydrothiophene moiety could enhance efficacy. Compounds were tested in animal models, demonstrating reduced seizure frequency and severity compared to controls .
Summary of Biological Activities
属性
IUPAC Name |
2-[ethyl(thiolan-3-yl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-2-14(10-7-8-17-9-10)12-6-4-3-5-11(12)13(15)16/h3-6,10H,2,7-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRVKTNABBDXOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCSC1)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















